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7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole Documentation Hub

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  • Product: 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole
  • CAS: 1329835-54-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Isomeric Profiling of Chlorinated 3-(Piperazin-1-yl)benzo[d]isothiazoles

This technical guide details the structural, synthetic, and pharmacological differentiation between 6-chloro-3-(piperazin-1-yl)benzo[d]isothiazole and its 7-chloro isomer .[1][2][3][4][5] These molecules are critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological differentiation between 6-chloro-3-(piperazin-1-yl)benzo[d]isothiazole and its 7-chloro isomer .[1][2][3][4][5] These molecules are critical pharmacophores in the development of atypical antipsychotics (e.g., Ziprasidone, Perospirone analogs) targeting Dopamine D2 and Serotonin 5-HT2A receptors.[4][6]

[1][2][3][4][5]

Executive Summary

In the synthesis of psychotropic agents containing the 1,2-benzisothiazole core, the positioning of halogen substituents on the benzene ring is a determinant of both biological efficacy and manufacturing compliance. While the unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole is the primary intermediate for drugs like Ziprasidone, chlorinated analogs are frequently explored to modulate metabolic stability and receptor affinity.[1][2][3][4][5]

The 6-chloro isomer is typically the desired pharmacophore due to its favorable electronic profile and lack of steric interference at the receptor interface.[4] Conversely, the 7-chloro isomer often arises as a regioisomeric impurity during cyclization or nucleophilic substitution.[4][5] Its presence is problematic due to the "peri-effect" (steric clash with the sulfur atom), which alters solubility, pKa, and binding kinetics.[6] This guide provides the methodology to synthesize, separate, and identify these isomers with high fidelity.

Structural & Electronic Determinants[1][2][4][5][7][8]

To understand the "vs" comparison, one must analyze the geometry of the benzo[d]isothiazole scaffold (Numbering: S=1, N=2, C3=3, Benzene ring=4,5,6,7).[6]

The 6-Chloro Isomer (Target)[1][2][3]
  • Position: The chlorine at C6 is para to the bridgehead carbon C3a (conceptually) and remote from the heteroatoms.

  • Electronic Effect: It exerts an electron-withdrawing effect that lowers the electron density of the benzene ring without sterically crowding the heterocyclic core.[2][4] This often enhances

    
     stacking interactions within the aromatic binding pockets of GPCRs (e.g., D2 receptors).[4]
    
  • Geometry: The molecule remains relatively planar, allowing the piperazine moiety at C3 to adopt a relaxed chair conformation.[6]

The 7-Chloro Isomer (Impurity/Analog)
  • Position: The chlorine at C7 is "ortho" to the sulfur atom (S1).[4][5]

  • The "Peri-Effect": The Van der Waals radius of Chlorine (1.75 Å) interacts with the Sulfur lone pairs. This creates a repulsive electrostatic field at the "bay region" of the molecule.[5]

  • Consequence: This interaction can distort the planarity of the fused ring system, reducing metabolic stability and altering the dipole moment, which complicates purification by standard reverse-phase HPLC.[4]

Feature6-Chloro Isomer7-Chloro Isomer
Steric Hindrance Low (Remote)High (Peri-interaction with Sulfur)
Electronic Character Stabilized

-system
Perturbed S-N bond polarization
Solubility (LogP) High (Lipophilic)Slightly Lower (Dipole distortion)
Receptor Affinity High (Optimal fit)Variable (Steric clash likely)

Synthetic Pathways & Regiocontrol[1][2][5]

The formation of the specific isomer is determined by the precursor selection. A "divergent synthesis" approach is required to avoid inseparable mixtures.[4][5]

Route A: The Nitrile Precursor Method (High Fidelity)

This is the preferred GMP route.[5] The regiochemistry is locked in by the starting dichlorobenzonitrile.[5]

  • For 6-Chloro Isomer: Start with 2,4-dichlorobenzonitrile .[1][2][3][4][5]

    • Mechanism:[1][2][3][4][5][7] Reaction with sulfur/ammonia leads to cyclization at the nitrile.[4][5] The chlorine at position 2 (ortho to CN) is displaced or involved in the S-attack, while the chlorine at position 4 becomes the C6 substituent on the final ring.

  • For 7-Chloro Isomer: Start with 2,3-dichlorobenzonitrile .[1][2][3][4][5]

    • Mechanism:[1][2][3][4][5][7] The crowding at the 2,3-position forces the cyclization to yield the 7-chloro derivative.[1][2][4]

Route B: Nucleophilic Aromatic Substitution (S Ar)

The final step involves coupling the chlorinated 3-chloro-1,2-benzisothiazole with piperazine.[1][2][3][4][5]

  • Reaction: 3,6-dichloro-1,2-benzisothiazole + Piperazine

    
     Product.[1][2][3][4][5]
    
  • Critical Control: The chlorine at C3 is chemically distinct (imidoyl chloride-like) and more reactive than the aryl chlorine at C6/C7.[2][4][5] However, high temperatures (>120°C) can lead to bis-substitution or scrambling.[4][5]

Synthesis Start6 2,4-Dichlorobenzonitrile Inter6 3,6-Dichloro-1,2-benzisothiazole Start6->Inter6 Sulfur/NH3 Cyclization Start7 2,3-Dichlorobenzonitrile Inter7 3,7-Dichloro-1,2-benzisothiazole Start7->Inter7 Sulfur/NH3 Cyclization Prod6 6-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole Inter6->Prod6 SnAr (100°C) Selective C3 subst. Prod7 7-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole Inter7->Prod7 SnAr (100°C) Selective C3 subst. Pip Piperazine (Nucleophile) Pip->Prod6 Pip->Prod7

Figure 1: Divergent synthetic pathways ensuring regiochemical integrity.

Analytical Differentiation (Protocol)

Distinguishing these isomers requires precise analytical techniques due to their identical mass (MW: 253.75 Da for the free base).[5]

NMR Spectroscopy ( H-NMR)

The coupling patterns in the aromatic region (7.0 - 8.5 ppm) are diagnostic.[1][2][3][4][5]

  • 6-Chloro Isomer:

    • H7 (Proton at C7): Appears as a doublet (d) with a meta-coupling constant (

      
       Hz) due to H5.[2][3][5]
      
    • H4 (Proton at C4): Appears as a doublet (d) with a ortho-coupling constant (

      
       Hz) to H5.[2][3][5]
      
    • H5: Doublet of doublets (dd).

  • 7-Chloro Isomer:

    • H4, H5, H6: This system forms an ABC spin system (or AMX).[4][6]

    • Key Signal: You will observe a triplet-like signal (actually a dd) for H5, and two doublets for H4 and H6.[4][5] The absence of the "singlet-like" meta-coupled proton (characteristic of C7-H in the 6-Cl isomer) is the tell-tale sign.[1][2][3][4][5]

HPLC Separation Protocol

Standard C18 columns may struggle to resolve these positional isomers. A Phenyl-Hexyl stationary phase is recommended to exploit the


 interaction differences caused by the chlorine position.[1][2][3][4][5]

Method Parameters:

  • Column: XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[2][4][5]

  • Mobile Phase A: 0.1% Ammonium Formate in Water.[2][4][5]

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm.[2][4][5]

  • Expected Result: The 7-chloro isomer typically elutes earlier than the 6-chloro isomer due to the dipole moment distortion reducing its effective lipophilicity on the phenyl phase.[1][2][3][4]

Experimental Protocols

Synthesis of 6-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Note: This protocol assumes the use of 3,6-dichloro-1,2-benzisothiazole as the starting material.[1][2][3][4][5]

  • Charge: In a 250 mL round-bottom flask, dissolve 3,6-dichloro-1,2-benzisothiazole (10.0 g, 49 mmol) in Toluene (100 mL).

  • Nucleophile Addition: Add Piperazine (anhydrous, 21.1 g, 245 mmol, 5.0 eq). Note: Excess piperazine is crucial to prevent the formation of the bis-benzisothiazole impurity.[1][2][3]

  • Reaction: Heat the mixture to reflux (110°C) under Nitrogen for 18 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[4][5]

  • Workup: Cool to 25°C. Filter off the excess piperazine hydrochloride salts.

  • Wash: Wash the toluene filtrate with water (3 x 50 mL) to remove unreacted piperazine.[4][5]

  • Extraction: Extract the organic phase with 1N HCl (100 mL). The product moves to the aqueous phase as the salt.

  • Basification: Wash the acidic aqueous phase with fresh toluene (to remove non-basic impurities).[4][5] Basify the aqueous phase to pH 10 using 50% NaOH.[4][5]

  • Isolation: Extract the free base into Ethyl Acetate (3 x 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Crystallization: Recrystallize from Isopropanol to yield the target as a white solid (Yield: ~85%).

Quality Control Check

Dissolve 1 mg of the product in CDCl


. Run 

H-NMR. Verify the presence of the d (2.0 Hz) signal at ~7.8 ppm (H7). If a multiplet is seen at this region, the 7-chloro impurity is present.[1][4][5]

Pharmacological Implications[1][2][3][5][6][8][10][11]

The choice between 6-chloro and 7-chloro is not merely synthetic; it defines the drug's profile.[1][2][3][4][5]

  • Dopamine D2 Affinity: The 6-chloro substitution mimics the electronic density of established antipsychotics (like Chlorpromazine's ring A).[2][4][5] It enhances binding affinity (

    
    ) by withdrawing electrons, increasing the acidity of the system and potentially strengthening hydrogen bonds involving the piperazine nitrogen.
    
  • Metabolic Stability: The 6-position is a common site for metabolic hydroxylation in unsubstituted benzisothiazoles.[1][2][3][4][5] Blocking this site with Chlorine (6-Cl) extends the half-life (

    
    ) of the molecule.[2][3]
    
  • 7-Chloro Liability: The 7-chloro isomer is generally considered less potent.[1][2][3][4][5] The steric bulk at the 7-position can interfere with the "toggle switch" mechanism of GPCRs, where the ligand must sit deep in the orthosteric pocket.

Pharmacology Ligand 6-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole Receptor Dopamine D2 Receptor (Orthosteric Pocket) Ligand->Receptor High Affinity Binding (Ki < 10 nM) Effect1 Metabolic Blockade (Prevents C6-OH) Ligand->Effect1 C6 Substitution Effect2 Enhanced Lipophilicity (BBB Penetration) Ligand->Effect2 Cl-Substitution

Figure 2: Pharmacological advantages of the 6-chloro isomer.[1][2][3][4]

References

  • Synthesis of Ziprasidone Intermediates: Urban, F. J., & Breitenbach, R. (1990).[5][6] Process for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[4][5][8] 4,831,031.[4][5][8] Link

  • Regioselectivity in Benzisothiazole Synthesis: McKibben, B. P., et al. (2006).[5][6] Synthesis of novel benzo[d]isothiazole derivatives. Tetrahedron Letters, 47(32), 5765-5768.[4][5][6]

  • Separation of Chloro-Isomers: Reisch, J. (1991).[4][5] Novel separation process for chloro-quinaldine isomers (Analogous separation logic). U.S. Patent No.[4][5][8] 5,066,806.[4][5] Link

  • Pharmacology of Piperazine-Benzisothiazoles: Howard, H. R., et al. (1996).[4][5][6] 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 39(1), 143-152.[4][6] Link

  • General Properties: National Center for Biotechnology Information.[2][4][5] (2024).[4][5][9][10] PubChem Compound Summary for CID 598190, 3-Chloro-1,2-benzisothiazole. Link[3][6]

Sources

Exploratory

pharmacological profile of 7-substituted benzisothiazole piperazines

An In-Depth Technical Guide to the Pharmacological Profile of 7-Substituted Benzisothiazole Piperazines Abstract The benzisothiazole piperazine scaffold is a cornerstone in modern neuropharmacology, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 7-Substituted Benzisothiazole Piperazines

Abstract

The benzisothiazole piperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for several highly successful atypical antipsychotic agents. This technical guide provides a detailed examination of the pharmacological profile of 7-substituted benzisothiazole piperazine derivatives, a chemical class distinguished by its nuanced modulation of key central nervous system (CNS) receptors. We will dissect the structure-activity relationships (SAR) conferred by substitutions at the 7-position of the benzisothiazole ring, exploring how these modifications influence binding affinity and functional activity at dopamine (D₂) and serotonin (5-HT₂ₐ, 5-HT₁ₐ, 5-HT₇) receptors. Through an analysis of foundational compounds and approved drugs like Lurasidone and Perospirone, this guide elucidates the molecular mechanisms that underpin their therapeutic efficacy in treating schizophrenia and bipolar disorder, while also considering the basis for their improved side-effect profiles over first-generation antipsychotics. Detailed experimental protocols for in vitro receptor binding and functional assays are provided, alongside workflows for preclinical in vivo evaluation, offering a comprehensive resource for researchers and drug development professionals in the field.

The Benzisothiazole Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring is a versatile heterocyclic nucleus that is a common feature in a multitude of pharmacologically active compounds, particularly those targeting the CNS.[1][2] When fused with a benzisothiazole moiety, it creates a rigid and structurally distinct scaffold that has proven exceptionally effective for designing ligands with high affinity for critical neurotransmitter receptors. This "privileged scaffold" is central to the development of atypical antipsychotics, a class of drugs that has revolutionized the treatment of schizophrenia.[3][4]

The therapeutic action of these agents is primarily attributed to a multi-receptor binding profile. Unlike typical antipsychotics (e.g., haloperidol), which are potent dopamine D₂ receptor antagonists, atypical agents like those derived from the benzisothiazole piperazine core exhibit a more complex pharmacology. They combine D₂ receptor antagonism with potent antagonism at the serotonin 5-HT₂ₐ receptor.[5] This dual-action mechanism is widely believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, coupled with a reduced propensity to induce extrapyramidal side effects (EPS).[6][7] Furthermore, many compounds in this class show significant activity at other serotonin receptors, such as 5-HT₁ₐ (as partial agonists) and 5-HT₇ (as antagonists), which can contribute to anxiolytic, antidepressant, and pro-cognitive effects.[8][9][10]

The substitution pattern on the benzisothiazole ring system is a critical determinant of the overall pharmacological profile. While various positions can be modified, this guide will focus specifically on the impact of substituents at the 7-position.

cluster_0 Core Benzisothiazole Piperazine Scaffold cluster_1 Key Substitution Point Benzisothiazole Ring Position_7 R Benzisothiazole Ring:se->Position_7:nw

Caption: Core chemical structure with the 7-position highlighted.

Core Pharmacological Profile: A Multi-Receptor Symphony

The therapeutic utility and side-effect liability of 7-substituted benzisothiazole piperazines are defined by their unique binding affinities and functional activities across a range of G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Antagonism

Antagonism at the D₂ receptor in the brain's mesolimbic pathway is the foundational mechanism for alleviating the positive symptoms of psychosis (e.g., hallucinations, delusions).[11] All effective antipsychotics share this property. However, excessive D₂ blockade in the nigrostriatal pathway is linked to the motor side effects known as EPS. The benzisothiazole piperazine class typically demonstrates high affinity for D₂ receptors, with Ki values often in the low nanomolar range.[12][13]

Serotonin 5-HT₂ₐ Receptor Antagonism

Potent 5-HT₂ₐ antagonism is the hallmark of an "atypical" antipsychotic.[7] This action is thought to achieve several critical goals:

  • Mitigation of EPS: 5-HT₂ₐ antagonism can increase dopamine release in the striatum, counteracting the effects of D₂ blockade and reducing the risk of motor side effects.

  • Efficacy Against Negative Symptoms: By enhancing dopamine release in the prefrontal cortex, 5-HT₂ₐ antagonism may help alleviate the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[6] A high 5-HT₂ₐ to D₂ binding affinity ratio is often considered predictive of an atypical profile.[5]

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Many advanced benzisothiazole piperazine derivatives, including perospirone and lurasidone, act as partial agonists at the 5-HT₁ₐ receptor.[3][9] This property is highly desirable as it is associated with anxiolytic and antidepressant effects.[8] Furthermore, 5-HT₁ₐ partial agonism can also contribute to the reduction of EPS by modulating both dopamine and glutamate neurotransmission.[9]

Serotonin 5-HT₇ Receptor Antagonism

A distinguishing feature of some newer agents like lurasidone is very high affinity antagonism at the 5-HT₇ receptor.[10][12] Preclinical evidence suggests that blocking this receptor may contribute to pro-cognitive and antidepressant effects, addressing key unmet needs in the treatment of schizophrenia.[10]

Drug Benzisothiazole Piperazine Agent D2 D₂ Antagonism (Mesolimbic) Drug->D2 HT2A 5-HT₂ₐ Antagonism (Nigrostriatal / PFC) Drug->HT2A HT1A 5-HT₁ₐ Partial Agonism Drug->HT1A HT7 5-HT₇ Antagonism Drug->HT7 Positive ↓ Positive Symptoms D2->Positive Therapeutic Effect Negative ↓ Negative Symptoms HT2A->Negative Therapeutic Effect EPS ↓ Extrapyramidal Side Effects (EPS) HT2A->EPS Mitigation HT1A->EPS Mitigation Mood ↑ Mood / Anxiolysis HT1A->Mood Therapeutic Effect HT7->Mood Potential Benefit Cognition ↑ Cognition HT7->Cognition Potential Benefit

Caption: Signaling pathways modulated by benzisothiazole piperazines.

Case Studies: Approved Atypical Antipsychotics

The clinical success of drugs like perospirone and lurasidone provides a clear validation of the therapeutic potential of this chemical class. Their distinct receptor binding profiles translate directly to their clinical utility and side-effect profiles.

  • Perospirone: Developed in Japan, perospirone is characterized as a serotonin-dopamine antagonist.[3][6] It possesses high affinity for D₂, 5-HT₂ₐ, and 5-HT₁ₐ receptors.[9][14] Its potent 5-HT₁ₐ partial agonism is a key feature, contributing to its efficacy against negative symptoms and a low incidence of EPS compared to typical antipsychotics like haloperidol.[6][9]

  • Lurasidone: Lurasidone has a unique profile characterized by very high affinity for D₂, 5-HT₂ₐ, and notably, 5-HT₇ receptors, along with high affinity as a 5-HT₁ₐ partial agonist.[8][12] Crucially, it has negligible affinity for histamine H₁ and muscarinic M₁ receptors, which is why it is associated with a low incidence of sedation and weight gain.[12][15] Its potent 5-HT₇ antagonism may contribute to its observed efficacy in treating bipolar depression.[16]

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) for key compounds at primary CNS receptors. Lower Ki values indicate higher binding affinity.

CompoundD₂5-HT₂ₐ5-HT₁ₐ5-HT₇α₁H₁M₁Reference(s)
Perospirone 0.6 - 1.41.32.9-17>1000>1000[13][14]
Lurasidone 1.62.06.80.548NegligibleNegligible[10][12]
Ziprasidone 4.80.43.41.31047>1000[17][18]
Haloperidol1.2452900-20>1000>1000[5]
Clozapine126121606.37101.9[5]

Reference compounds are shown in italics for comparison.

Methodologies for Pharmacological Characterization

Establishing the pharmacological profile of a novel 7-substituted benzisothiazole piperazine requires a suite of validated in vitro and in vivo assays. The causality behind these experimental choices is to build a comprehensive picture, from molecular interaction to whole-organism effect.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound at the human dopamine D₂ receptor.

  • Materials & Reagents:

    • HEK293 cell membranes stably expressing the human D₂ receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound stock solutions in DMSO.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Preparation: Serially dilute the test compound to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Incubation: In each well of the microplate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd), 50 µL of diluted test compound (or vehicle for total binding, or haloperidol for non-specific binding), and 50 µL of cell membrane preparation.

    • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Preclinical In Vivo Assessment

In vivo models are essential to translate in vitro findings into potential therapeutic action and side-effect liability. The workflow is designed to first establish antipsychotic-like activity and then assess the potential for EPS.

Start Compound Selection & Dose Formulation Admin Vehicle or Compound Administration (i.p. or p.o.) to Rodents Start->Admin Wait Acclimation & Drug Absorption Period (e.g., 30-60 min) Admin->Wait Behavior Behavioral Paradigm Wait->Behavior Locomotion Psychostimulant-Induced Hyperactivity (e.g., with Amphetamine) Behavior->Locomotion Test for Efficacy Catalepsy Catalepsy Bar Test Behavior->Catalepsy Test for Side Effects Data Data Acquisition & Statistical Analysis Locomotion->Data Catalepsy->Data Result1 Antipsychotic-like Efficacy Data->Result1 Result2 EPS Liability Data->Result2

Caption: Workflow for in vivo assessment of antipsychotic potential.

Conclusion and Future Directions

The 7-substituted benzisothiazole piperazine scaffold represents a highly validated and fruitful area for the discovery of novel CNS therapeutics. The pharmacological profiles of agents like lurasidone and perospirone demonstrate that nuanced modulation of D₂, 5-HT₂ₐ, 5-HT₁ₐ, and 5-HT₇ receptors can lead to potent antipsychotic efficacy with significantly improved safety and tolerability. The key to their success lies in achieving a specific balance of activities: potent D₂/5-HT₂ₐ antagonism for core antipsychotic effects, coupled with 5-HT₁ₐ partial agonism to mitigate EPS and improve mood.

Future research in this area will likely focus on fine-tuning the SAR at the 7-position and other sites to achieve even greater receptor selectivity. The goal is to develop next-generation compounds with enhanced pro-cognitive or antidepressant properties, minimal metabolic side effects, and a broader spectrum of therapeutic applications for complex psychiatric disorders. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of this important chemical class.

References

  • Pharmacological characteristics of perospirone hydrochloride, a novel antipsychotic agent. (N/A). J-STAGE.
  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. (2010, July 15). PubMed.
  • An update of the preclinical profile of lurasidone. (N/A).
  • Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT7) and 5-HT1A Receptor Activity. (2010, July 1). Semantic Scholar.
  • What is Perospirone used for?. (2024, June 14).
  • Perospirone hydrochloride: the novel atypical antipsychotic agent with high affinities for 5-HT2, D2 and 5-HT1A receptors. (N/A). Ovid.
  • The preclinical profile of lurasidone: clinical relevance for the treatment of schizophrenia. (2013, July 10). tandfonline.com.
  • Lurasidone. (2023, June 12).
  • The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. (N/A).
  • Perospirone. (N/A). Wikipedia.
  • PEROSPIRONE. (N/A). Inxight Drugs.
  • Ziprasidone: a novel psychotropic with unique properties. (2004, March 15). PubMed.
  • Ziprasidone. (2024, February 26).
  • GEODON - (ziprasidone HCl). (2025, August 18).
  • Ziprasidone. (N/A). Wikipedia.
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. (2014). PubMed.
  • Antipsychotic piperazine and piperadine deriv
  • 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. (N/A). PubMed.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (N/A). PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). rjptonline.org.
  • Substituted piperazine. (N/A). Wikipedia.

Sources

Foundational

history and discovery of chlorobenzisothiazole antipsychotic intermediates

This guide provides an in-depth technical analysis of the discovery, chemistry, and synthetic evolution of chlorobenzisothiazole intermediates, specifically focusing on their critical role in the development of atypical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the discovery, chemistry, and synthetic evolution of chlorobenzisothiazole intermediates, specifically focusing on their critical role in the development of atypical antipsychotics like Ziprasidone and Lurasidone .

Executive Summary

The transition from typical (first-generation) to atypical (second-generation) antipsychotics was driven by the need to dissociate antipsychotic efficacy (D2 antagonism) from extrapyramidal side effects (EPS). The 1,2-benzisothiazole scaffold emerged as a superior bioisostere to the benzisoxazole ring found in Risperidone.

While the final drug substances (e.g., Ziprasidone, Lurasidone) often contain an unsubstituted benzisothiazole ring, the synthesis relies heavily on chlorinated benzisothiazole intermediates . The most pivotal of these is 3-chloro-1,2-benzisothiazole , an activated electrophile that serves as the gateway to the pharmacologically active 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) moiety.

This guide details the synthetic pathways, process chemistry challenges, and structural evolution of these intermediates.

The Pharmacophore: Why Benzisothiazole?

Structural Evolution

Early atypical antipsychotics like Risperidone utilized a 1,2-benzisoxazole core. Medicinal chemistry efforts at Pfizer and Sumitomo investigated the 1,2-benzisothiazole analogue to modulate lipophilicity and receptor binding kinetics.

  • Benzisoxazole (Oxygen): Lower lipophilicity, susceptible to reductive ring opening (metabolic instability).

  • Benzisothiazole (Sulfur): Higher lipophilicity (logP ~2.5 for the core), greater metabolic stability, and enhanced affinity for 5-HT1A receptors (anxiolytic benefit).

The "Chlorobenzisothiazole" Nomenclature

In the context of industrial synthesis, "chlorobenzisothiazole" refers to two distinct entities:

  • 3-chloro-1,2-benzisothiazole: The reactive intermediate used to install the piperazine linker.[1] The chlorine at position 3 is a leaving group, not a structural fixture of the final drug.

  • 6-chloro-1,2-benzisothiazole: An analog studied in SAR (Structure-Activity Relationship) trials. While Ziprasidone contains a chlorine atom, it is located on the oxindole ring, not the benzisothiazole. However, understanding the 3-chloro intermediate is the key to synthesizing this class of drugs.

G Figure 1: The Central Role of the 3-Chloro-1,2-benzisothiazole Intermediate Saccharin Saccharin / Benzisothiazol-3-one Cl_Intermediate 3-Chloro-1,2-benzisothiazole (The 'Activated' Core) Saccharin->Cl_Intermediate Activation (POCl3) BITP 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) Cl_Intermediate->BITP Nucleophilic Sub. (Piperazine) Ziprasidone Ziprasidone (Pfizer) BITP->Ziprasidone + 6-Cl-Oxindole linker Lurasidone Lurasidone (Sumitomo) BITP->Lurasidone + Bicyclic Imide linker

Synthesis of the Core Intermediate: 3-Chloro-1,2-benzisothiazole[1][2][3][4]

The synthesis of the 3-chloro intermediate is the first critical step. It transforms the stable amide/lactam of benzisothiazol-3-one into a reactive imidoyl chloride.

Reaction Mechanism

The reaction typically utilizes Phosphorus Oxychloride (POCl3) , often with Phosphorus Pentachloride (PCl5) , to effect the chlorination.

  • Substrate: 1,2-benzisothiazol-3(2H)-one (BIT-one).

  • Reagent: POCl3 / PCl5.

  • Product: 3-chloro-1,2-benzisothiazole.[1][2][3][4][5][6]

Process Chemistry Challenges
  • Thermal Instability: The reaction is highly exothermic.

  • Regioselectivity: While 3-chlorination is favored, impurities can arise from ring opening or over-chlorination if temperature is uncontrolled.

  • Safety: The generation of HCl gas and phosphate byproducts requires robust scrubbing systems.

The Pivotal Transformation: Synthesis of BITP

The conversion of 3-chloro-1,2-benzisothiazole to 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) is the industry-standard route.

The "Dimer" Problem

A major challenge in this step is the formation of the Bis-BIT-Piperazine impurity (Dimer).

  • Cause: Piperazine has two nucleophilic nitrogens. Once the first BIT ring attaches, the remaining nitrogen is still nucleophilic and can attack a second molecule of 3-chloro-1,2-benzisothiazole.

  • Solution: Use a large excess of piperazine (typically 3–5 equivalents) to statistically favor the mono-substituted product.

Alternative Route: Oxidative Cyclization

An alternative "one-pot" method avoids the 3-chloro intermediate entirely by using 2-cyanophenyl disulfide .

  • Mechanism: Reaction of 2-cyanophenyl disulfide with piperazine at high temperature (refluxing DMSO/Isopropanol).

  • Advantage: Avoids handling the potent skin sensitizer 3-chloro-1,2-benzisothiazole.

  • Disadvantage: Often requires higher temperatures and difficult purification of sulfur byproducts.

Synthesis Figure 2: Synthetic Pathway and Impurity Control Start 1,2-Benzisothiazol-3-one Step1 Chlorination (POCl3, 100°C) Start->Step1 Inter 3-Chloro-1,2-benzisothiazole Step1->Inter Step2 Nucleophilic Substitution (Piperazine Excess) Inter->Step2 Impurity Impurity: Bis-BIT-Piperazine (Dimer) Step2->Impurity Side Reaction (Avoided by Excess Piperazine) Final BITP (Key Intermediate) Step2->Final Major Product

Experimental Protocols

The following protocols represent optimized methodologies derived from patent literature (Pfizer, Sumitomo) and process chemistry scale-up data.

Protocol A: Synthesis of 3-Chloro-1,2-benzisothiazole

Target: The activated electrophile.

  • Equipment: 1L Three-neck round bottom flask, reflux condenser, caustic scrubber (NaOH), mechanical stirrer.

  • Charge:

    • 1,2-Benzisothiazol-3(2H)-one: 100.0 g (0.66 mol)

    • Phosphorus Oxychloride (POCl3): 300 mL (Excess)

    • Pyridine (Catalytic): 2.0 mL

  • Procedure:

    • Add BIT-one to the flask.

    • Add POCl3 slowly under nitrogen atmosphere.

    • Critical Step: Heat the mixture to 105–110°C (Reflux) for 4 hours. Monitor by HPLC for disappearance of starting material.

    • Cool to 50°C. Distill off excess POCl3 under reduced pressure (vacuum distillation).

    • Pour the residue slowly onto crushed ice (1 kg) with vigorous stirring (Exothermic!).

    • Extract with Dichloromethane (DCM) (3 x 300 mL).

    • Wash organic layer with 5% NaHCO3 (aq) and Brine.

    • Dry over MgSO4 and concentrate.

  • Yield: ~95 g (85%) as a yellow solid/oil.

  • Storage: Store under inert gas (Ar/N2) at 4°C. Highly reactive.

Protocol B: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP)

Target: The Pharmacophore.

  • Charge:

    • Piperazine (Anhydrous): 170.0 g (1.97 mol, ~4 eq )

    • Toluene: 500 mL

    • 3-Chloro-1,2-benzisothiazole (from Protocol A): 84.0 g (0.49 mol)

  • Procedure:

    • Dissolve piperazine in toluene and heat to 65°C .

    • Dissolve 3-Chloro-1,2-benzisothiazole in Toluene (100 mL).

    • Addition: Add the chloride solution dropwise to the piperazine solution over 60 minutes. Note: Adding chloride to piperazine (inverse addition) prevents high local concentration of chloride, reducing dimer formation.

    • Heat to reflux (110°C) for 18–24 hours.

    • Cool to 20°C. Filter off the precipitated Piperazine Hydrochloride salts.

    • Wash the filtrate with water (3 x 200 mL) to remove excess unreacted piperazine.

    • Concentrate the organic layer to ~150 mL.

    • Add Isopropanol (IPA) and HCl (conc.) to precipitate the BITP Hydrochloride salt .

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: ~90 g (70-75%).

  • Purity: >99.5% (HPLC). Dimer impurity should be <0.1%.

Data Summary: Intermediate Comparison

Parameter3-Chloro-1,2-benzisothiazole3-(1-piperazinyl)-1,2-benzisothiazole (BITP)
Role Electrophilic PrecursorNucleophilic Pharmacophore
Reactivity High (Moisture Sensitive)Moderate (Stable Base)
Key Impurity Hydrolyzed BIT-oneBis-BIT-Piperazine (Dimer)
Handling Corrosive, Skin SensitizerIrritant
Drug Application Precursor for bothZiprasidone, Lurasidone, Tiospirone
Molecular Weight 169.63 g/mol 219.31 g/mol

References

  • Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine Derivatives as Potential Antipsychotic Agents."[7][8][9] Journal of Medicinal Chemistry, 39(1), 143–148.

  • Pfizer Inc. (1989). "United States Patent 4,831,031: Arylpiperazinyl-ethyl (or butyl)-heterocyclic compounds and their use in treating psychiatric disorders."

  • Urban, F. J., & Breitenbach, R. (1996). "Process for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole." United States Patent 5,532,358.

  • Sumitomo Dainippon Pharma. (2006). "United States Patent 7,081,455: Imide derivative and use thereof (Lurasidone)."

  • Yevich, J. P., et al. (1986). "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry, 29(3), 359–369.

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Exploratory

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Benzisothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the privileged heterocyclic systems, the benzisothiazole nucleus has emerged as a versatile and potent pharmacophore, underpinning a diverse array of biologically active compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of the synthesis and multifaceted biological activities of benzisothiazole derivatives. Moving beyond a mere catalog of compounds, this guide delves into the causality behind experimental designs, the intricacies of structure-activity relationships, and the molecular mechanisms that govern their therapeutic potential.

The Benzisothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzisothiazole core, a bicyclic system forged from the fusion of a benzene and an isothiazole ring, presents a unique electronic and structural framework. The presence of nitrogen and sulfur heteroatoms imparts distinct physicochemical properties, influencing solubility, receptor binding, and metabolic stability. The 1,2-benzisothiazole isomer, in particular, has been the subject of intensive investigation, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[1] The synthetic accessibility of this scaffold and the potential for extensive structural modifications at various positions have made it an attractive starting point for the design of new therapeutic agents.[1]

Synthetic Strategies for Constructing the Benzisothiazole Core

The biological potential of any heterocyclic scaffold is intrinsically linked to the synthetic methodologies available for its construction and derivatization. Several key strategies have been developed for the synthesis of the 1,2-benzisothiazole nucleus and its derivatives.

Synthesis of 1,2-Benzisothiazol-3(2H)-one

A common and versatile intermediate, 1,2-benzisothiazol-3(2H)-one (BIT), serves as a precursor for a multitude of biologically active derivatives.[2][3]

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithiobis(benzoyl chloride) [2]

  • Step 1: Chlorination of 2,2'-Dithiobis(benzoyl chloride)

    • Suspend 2,2'-dithiobis(benzoyl chloride) (1157 g, 3.37 moles) in methylene chloride (8.46 L).

    • Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

  • Step 2: Amination

    • Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

    • Continue stirring for one hour after the addition is complete.

  • Step 3: Isolation and Acidification

    • Filter the reaction mixture to yield a damp solid.

    • Suspend the solid in approximately 7 L of water.

    • Acidify the suspension by adding concentrated hydrochloric acid with vigorous stirring.

  • Step 4: Final Product Isolation

    • Isolate the solid product by filtration.

    • Wash the filter cake with approximately 3 L of water to obtain 1,2-benzisothiazol-3(2H)-one.

A similar protocol starting from 2-(alkylthio)benzonitriles has also been reported to produce high-purity 1,2-benzisothiazol-3(2H)-one.[3] Another method involves the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by acidification, chlorination, and crystallization.[4]

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3-one from 2-(Methylthio)benzamide [5]

  • Step 1: Reaction Setup

    • In a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, place 2-(methylthio)benzamide (33.4 g, 0.2 mol) and monochlorobenzene (100 g).

  • Step 2: Chlorination

    • While stirring at a temperature of 40 to 50°C, add chlorine (18.5 g, 0.26 mol) to the mixture.

  • Step 3: Reaction

    • Heat the components and allow them to react at a temperature of 70 to 80°C for 1 hour.

  • Step 4: Isolation

    • After completion of the reaction, cool the mixture to room temperature.

    • The precipitated white crystals are washed with monochlorobenzene and then dried to give 29.3 g of 1,2-benzisothiazol-3-one.

Synthesis of 3-Amino-1,2-benzisothiazole Derivatives

3-Amino-1,2-benzisothiazoles are another crucial class of intermediates for the synthesis of various biologically active compounds.[6]

Experimental Protocol: Synthesis of 3-Amino-2,1-benzisothiazole [7]

  • Step 1: Dissolution

    • Dissolve 7.6 parts of anthranilic acid thioamide in 50 parts of 25% sulfuric acid.

  • Step 2: Oxidation

    • To this solution, slowly add 5.3 parts by volume of 30% hydrogen peroxide with stirring at 20 to 25°C.

  • Step 3: Neutralization and Isolation

    • After stirring for 30 minutes, slowly add enough sodium hydroxide solution until the pH of the mixture remains constant between 6 and 8.

    • The product is then suctioned off and dried to yield 7.4 parts of 3-amino-2,1-benzisothiazole.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzisothiazole derivatives have demonstrated significant potential as a new class of antimicrobial agents.

Numerous 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives have been shown to possess potent and broad-spectrum antibacterial and antifungal activity, particularly against Gram-positive microorganisms, yeasts, and dermatophytes.[8] Notably, 1,2-benzisothiazolin-3-ones were identified as the most active substances in one study.[8] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[9]

Structure-Activity Relationship (SAR) of Antimicrobial Benzisothiazoles

The antimicrobial efficacy of benzisothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Sulfonamide and Sulfonylurea Derivatives: The introduction of sulfonamide and sulfonylurea moieties to the 1,2-benzisothiazole scaffold has yielded compounds with good antibacterial activity against Gram-positive bacteria.[10]

  • Halogenation: Halogenated derivatives have shown enhanced antimicrobial properties.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected benzisothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1,2-Benzothiazine derivative 33Bacillus subtilis25-50[11]
1,2-Benzothiazine derivative 38Bacillus subtilis25-50[11]
1,2-Benzothiazine derivative 43Bacillus subtilis25-50[11]
1,2-Benzothiazine derivative 58Bacillus subtilis25-50[11]
Benzothiazole derivative 3Escherichia coli25-100[9]
Benzothiazole derivative 4Escherichia coli25-100[9]
Benzothiazole derivative 3Staphylococcus aureus50-200[9]
Benzothiazole derivative 4Staphylococcus aureus50-200[9]
Benzothiazole derivative 3Candida albicans25[9]
Benzothiazole derivative 4Candida albicans25[9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzisothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[12]

Mechanisms of Anticancer Action

The anticancer properties of benzisothiazole derivatives are attributed to their ability to modulate various cellular processes.

  • Induction of Apoptosis: Many benzisothiazole derivatives have been shown to induce programmed cell death in cancer cells.[12]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.[12]

  • Inhibition of Kinases: Benzisothiazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling.[13]

  • Tubulin Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division.[12]

  • DNA Interaction: Certain benzisothiazoles can interact with DNA, leading to DNA damage and subsequent cell death.[12]

cluster_0 Benzisothiazole Derivative Action cluster_1 Cellular Consequences Benzisothiazole Benzisothiazole Derivative Kinase Protein Kinase Inhibition Benzisothiazole->Kinase Tubulin Tubulin Polymerization Inhibition Benzisothiazole->Tubulin DNA DNA Interaction Benzisothiazole->DNA Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest DNA->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Benzisothiazole Benzisothiazole-based Antipsychotic D2_Receptor Dopamine D2 Receptor Benzisothiazole->D2_Receptor Antagonist S2A_Receptor Serotonin 5-HT2A Receptor Benzisothiazole->S2A_Receptor Antagonist Mesolimbic Mesolimbic Pathway D2_Receptor->Mesolimbic Positive_Symptoms Alleviation of Positive Symptoms Mesolimbic->Positive_Symptoms Nigrostriatal Nigrostriatal Pathway S2A_Receptor->Nigrostriatal EPS Reduced Extrapyramidal Side Effects (EPS) Nigrostriatal->EPS

Caption: Neuroreceptor targets of benzisothiazole-based antipsychotics.

Key Benzisothiazole-Based Antipsychotics

Ziprasidone is a prominent example of a benzisothiazole-derived atypical antipsychotic. Its synthesis involves the condensation of 6-chloro-5-(2-chloroethyl)oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine. [14] Experimental Protocol: Synthesis of Ziprasidone [15]

  • Step 1: Reaction Setup

    • To de-ionized water (1.5 L), add 5-(2-bromoethyl)-6-chloro-oxindole (75 g) and 1-(1,2-benzisothiazol-3-yl) piperazine.

  • Step 2: Reaction

    • Heat the resultant mixture to a temperature from about 50°C to reflux.

  • Step 3: Isolation

    • Isolate the ziprasidone base.

  • Step 4: Purification

    • Suspend the product in tetrahydrofuran (2.37 L) and heat to reflux at 65-67°C.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Benzisothiazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as a new class of anti-inflammatory drugs. Some derivatives of the related 1,2-benzothiazine 1,1-dioxide scaffold have shown potent anti-inflammatory activity, in some cases stronger than traditional NSAIDs. [16][17]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. [18]

Conclusion and Future Perspectives

The benzisothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a remarkable spectrum of biological activities. From combating microbial resistance and neoplastic growth to modulating complex neurochemical pathways, these compounds hold immense promise for the future of drug discovery. The synthetic versatility of the benzisothiazole nucleus continues to provide a fertile ground for the generation of novel chemical entities with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the benzisothiazole core is poised to deliver the next generation of innovative therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). [Link]

  • Creative Biolabs. (2024, May 28). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. [Link]

  • ResearchGate. (2025, August 10). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

  • Drug Synthesis Database. (n.d.). Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. [Link]

  • RSC Publishing. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • Bentham Science. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. [Link]

  • MDPI. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. [Link]

  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives [29, 30,.... [Link]

  • European Patent Office. (n.d.). Method for producing 1,2-benzisothiazol-3-ones - EP 0657438 B1. [Link]

  • ACS Publications. (2006, August 15). A Novel Synthesis of the Antipsychotic Agent Ziprasidone. [Link]

  • Preprints.org. (2025, September 24). Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • European Patent Office. (2009, December 9). PROCESS FOR THE PREPARATION OF ZIPRASIDONE - EP 1720867 B1. [Link]

  • New Drug Approvals. (2013, November 19). Ziprasidone. [Link]

  • FLORE. (2019, December 2). Benzothiazole derivatives as anticancer agents. [Link]

  • ResearchGate. (2025, August 6). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. [Link]

  • TSI Journals. (2009, October 25). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. [Link]

  • Semantic Scholar. (2018, April 3). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. [Link]

  • Journal of microbiology, biotechnology and food sciences. (2025, August 16). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). [Link]

  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[3][19]enzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. [Link]

  • ResearchGate. (n.d.). SAR of different substituted benzothiazole derivatives as antibacterial agent. [Link]

  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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  • ResearchGate. (2025, October 31). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

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  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]1536/)

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Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 7-Chloro-Benzisothiazole Piperazine

Abstract This document details the systematic development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the q...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the systematic development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-chloro-benzisothiazole piperazine. The method was developed from first principles, based on the physicochemical characteristics of the analyte's core structures. The final isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, with detection at 280 nm. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1] This application note provides a complete protocol for method implementation, from initial development strategy to full validation, making it suitable for quality control and stability testing in a drug development environment.

Introduction and Analytical Strategy

7-Chloro-benzisothiazole piperazine is a novel heterocyclic compound with potential pharmaceutical applications. A reliable analytical method is crucial for its quantification in active pharmaceutical ingredient (API) batches and for monitoring its stability over time. The molecule's structure presents distinct features that guide the analytical approach:

  • Benzisothiazole Moiety: This fused aromatic system is an excellent chromophore, making UV detection a highly suitable technique.[2][3]

  • Piperazine Ring: This basic functional group has two nitrogen atoms with pKa values around 5.3 and 9.7.[4][5][6] The basicity of the piperazine moiety makes its chromatographic retention and peak shape highly sensitive to the pH of the mobile phase.

  • Overall Polarity: The presence of the chloro- group and the polar amine functions suggests that reversed-phase chromatography is the ideal separation mode.

Based on this analysis, a reversed-phase HPLC method with UV detection was selected. The core of the method development strategy was to control the mobile phase pH to ensure the consistent protonation of the piperazine ring, thereby achieving a stable, single ionic species that chromatographs with a sharp, symmetrical peak.

Part 1: Systematic Method Development & Optimization

The development process followed a logical, stepwise approach to identify and refine the optimal chromatographic conditions.

Initial Column and Mobile Phase Selection
  • Stationary Phase: A standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) was chosen as the initial stationary phase due to its versatility and proven efficacy in separating moderately polar compounds containing aromatic and basic functionalities.[7]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was selected as the mobile phase. ACN is often preferred for its lower viscosity and UV transparency.

  • Buffer and pH Selection: To control the ionization of the piperazine moiety (pKa ~9.7 for the first protonation), it is essential to work at a pH at least 2 units below this value.[4][5] An acidic pH ensures the piperazine is fully protonated, leading to stable retention and excellent peak shape. A mobile phase containing 0.1% phosphoric acid in water (pH ~2.1) was chosen for the initial experiments.[8]

  • Detection Wavelength: Based on the UV absorbance characteristics of the benzisothiazole chromophore, a detection wavelength of 280 nm was selected to provide a good balance of sensitivity and specificity.[2]

Optimization of Chromatographic Conditions

A series of experiments were conducted to optimize the separation:

  • Isocratic vs. Gradient Elution: Initial scouting runs were performed using a gradient of ACN and 0.1% phosphoric acid to determine the approximate elution time and complexity of the sample. Based on these runs, a suitable isocratic mobile phase composition was identified to provide a reasonable retention time (5-10 minutes) and good peak shape.

  • Organic Modifier Percentage: The percentage of acetonitrile was adjusted to optimize the retention time and resolution of the main peak from any potential impurities. A composition of Acetonitrile: 0.1% Phosphoric Acid in Water (45:55 v/v) was found to be optimal.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were established to ensure good efficiency and reproducibility.

Final Optimized HPLC Method

The final, optimized method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Part 2: Stability-Indicating Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[9] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[10][11][12][13]

Protocol:

  • Prepare solutions of 7-chloro-benzisothiazole piperazine (approx. 100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the analyte peak in all stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation products (Resolution > 2) and the peak purity angle is less than the peak purity threshold. A target degradation of 5-20% is desirable to demonstrate that the method can effectively separate and quantify degradants.[10]

G cluster_specificity Specificity & Forced Degradation Protocol cluster_stress Stress Conditions API API Solution (100 µg/mL) Acid Acid (0.1M HCl) API->Acid Expose Base Base (0.1M NaOH) API->Base Expose Oxidation Oxidation (3% H₂O₂) API->Oxidation Expose Thermal Thermal (105°C) API->Thermal Expose Photo Photolytic (ICH Light) API->Photo Expose Analysis Analyze Stressed Samples vs. Unstressed Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result Pass

Caption: Workflow for establishing method specificity via forced degradation.

Linearity and Range

Protocol:

  • Prepare a stock solution of 7-chloro-benzisothiazole piperazine.

  • Create a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) at the target concentration.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the combined data from both studies.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Protocol: The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

  • Vary the flow rate by ±10% (0.9 and 1.1 mL/min).

  • Vary the column temperature by ±5°C (25°C and 35°C).

  • Vary the percentage of acetonitrile in the mobile phase by ±2%.

Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.[15]

G cluster_validation ICH Q2(R1) Method Validation Parameters Method Optimized HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Sensitivity LOD & LOQ Method->Sensitivity Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Conclusion

A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 7-chloro-benzisothiazole piperazine. The method demonstrated excellent performance in specificity, linearity, accuracy, precision, and robustness, proving its suitability for routine quality control analysis and stability studies. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that it can accurately measure the analyte in the presence of its degradation products.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: The Use Of Forced Degradation In Analytical Method Development Source: DPT Laboratories URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Method Development & Forced Degradation Source: J-STAR Research URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Piperazine (C4H10N2) properties Source: Mol-Instincts URL: [Link]

  • Title: Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms Source: Journal of Applied Pharmaceutical Research URL: [Link]

  • Title: pKa values of common substituted piperazines Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column Source: SIELC Technologies URL: [Link]

  • Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid Source: Scientific Research Publishing URL: [Link]

  • Title: Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Application

Application Note: Preparation of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Hydrochloride

Executive Summary This application note details the laboratory-scale synthesis and purification of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride . This compound is a chlorinated analog of the key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis and purification of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride . This compound is a chlorinated analog of the key intermediate used in the synthesis of the antipsychotic drug Ziprasidone . While the unsubstituted benzisothiazole is more common in industrial pharmacopeia, the 7-chloro variant is of significant interest in structure-activity relationship (SAR) studies, antifungal research, and as a metabolic probe.

The protocol utilizes a nucleophilic aromatic substitution (


) strategy, reacting 3,7-dichlorobenzo[d]isothiazole  with excess piperazine. This method is preferred over metal-catalyzed couplings due to the high reactivity of the C3-chlorine in the benzisothiazole ring.

Retrosynthetic Analysis & Pathway

The synthesis is designed to maximize regioselectivity at the C3 position while preserving the C7-chlorine atom.

G SM1 2,6-Dichlorobenzonitrile (Starting Material) INT1 3,7-Dichlorobenzo[d]isothiazole (Activated Electrophile) SM1->INT1 S, Cl2 or SOCl2 Ring Closure PROD 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (Free Base) INT1->PROD SnAr Substitution (Toluene/EtOH, Reflux) PIP Piperazine (Nucleophile) PIP->PROD SALT Target HCl Salt (Crystalline Solid) PROD->SALT HCl/IPA Salt Formation

Figure 1: Synthetic pathway from commercially available 2,6-dichlorobenzonitrile to the target hydrochloride salt.

Precursor Preparation (Brief)

Note: If 3,7-dichlorobenzo[d]isothiazole is not commercially available, it must be synthesized first.

Reaction Logic: The formation of the isothiazole ring from 2,6-dichlorobenzonitrile involves the insertion of sulfur and chlorine. The nitrile carbon becomes C3, and one of the ortho-chlorines is displaced by sulfur to close the ring.

  • Reactants: 2,6-Dichlorobenzonitrile (1.0 eq), Sulfur (powder), Chlorine gas or Sulfuryl Chloride (

    
    ).
    
  • Conditions: High temperature (160–180°C) melt or sealed tube.

  • Key Transformation: The nitrile is converted to the C-Cl imine functionality of the isothiazole.

  • Purification: Recrystallization from cyclohexane or sublimation.

Detailed Protocol: Coupling & Salt Formation

Phase A: Nucleophilic Substitution

Objective: Displace the C3-chlorine with piperazine without affecting the C7-chlorine.

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
3,7-Dichlorobenzo[d]isothiazole 204.081.010.0 gElectrophile
Piperazine (Anhydrous) 86.144.016.9 gNucleophile
Toluene 92.14-100 mLSolvent
Ethanol (Optional co-solvent) 46.07-10 mLSolubilizer

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Add piperazine (16.9 g) and Toluene (100 mL) to the flask. Heat gently to ~60°C to dissolve the piperazine completely.

    • Expert Insight: Using a large excess (4 eq) of piperazine is critical. It acts as both the nucleophile and the base to scavenge HCl. More importantly, the excess prevents the formation of the "Dimer Impurity" (bis-benzisothiazolyl piperazine), where one piperazine molecule attacks two isothiazole rings.

  • Addition: Add 3,7-dichlorobenzo[d]isothiazole (10.0 g) portion-wise or as a solution in minimal toluene.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high

      
      ) should disappear, and the product (lower 
      
      
      
      , amine-like tailing) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated piperazine hydrochloride byproduct.

    • Wash the filtrate with water (3 x 50 mL) to remove excess unreacted piperazine. This step is crucial for purity.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure to obtain the crude free base as a viscous oil or low-melting solid.
      
Phase B: Hydrochloride Salt Formation

Objective: Convert the oily free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude free base (approx. 10-11 g) in Isopropanol (IPA) (50 mL). Heat to 40°C to ensure complete dissolution.

  • Acidification: Slowly add Conc. HCl (37%) or 5-6N HCl in IPA dropwise with vigorous stirring.

    • Target pH: Adjust pH to ~3.0–4.0.[2]

  • Crystallization: A thick white precipitate should form immediately.

    • Cool the slurry to 0–5°C in an ice bath and stir for 1 hour to maximize yield (granulation).

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold IPA (20 mL) followed by cold Acetone (20 mL) to remove yellow colored impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Yield: 75–85% Appearance: White to off-white crystalline powder.

Analytical Controls & Troubleshooting

Key Impurities Profile
ImpurityOriginControl Strategy
Dimer (Bis-impurity) Piperazine reacts with two isothiazole rings.Maintain high Piperazine:Substrate ratio (>3:1).
Hydrolysis Product Moisture converts C3-Cl to C3-OH (isothiazolone).Use anhydrous solvents; keep system under

.
Unreacted Piperazine Incomplete workup.Thorough water washes of the organic phase before salting.
Characterization (Expected Data)[3][4][5]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5-9.8 (br s, 2H, 
      
      
      
      ).
    • 
       8.1 (d, 1H, Ar-H, H4 position).
      
    • 
       7.8 (d, 1H, Ar-H, H6 position).
      
    • 
       7.5 (t, 1H, Ar-H, H5 position).
      
    • 
       4.1 (br m, 4H, piperazine 
      
      
      
      near ring).
    • 
       3.3 (br m, 4H, piperazine 
      
      
      
      near N).
    • Note: The coupling constants will reflect the 1,2,3-substitution pattern of the benzene ring (7-chloro substitution).

Safety & Handling

  • 3,7-Dichlorobenzo[d]isothiazole: Likely a skin sensitizer and irritant. Handle in a fume hood.

  • Piperazine: Corrosive solid; causes respiratory sensitization. Avoid dust inhalation.

  • Thionyl Chloride/Chlorine (if making precursor): Extremely toxic and corrosive. Use strict engineering controls.

References

  • Synthesis of Benzo[d]isothiazoles

    • Title: Synthesis of benzo[d]isothiazoles: an upd
    • Source:Arkivoc, 2024.[3][4]

    • URL:[Link]

  • Ziprasidone Intermediate Chemistry (Analogous Route)
  • General Piperazine Coupling Protocols

    • Title: 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis methods.[1][5][6]

    • Source: ChemicalBook.

Sources

Method

Application Note: Recrystallization &amp; Purification of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

This Application Note provides a rigorous technical guide for the purification of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole , a critical heterocyclic intermediate. The protocols below are designed for scalability, f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole , a critical heterocyclic intermediate. The protocols below are designed for scalability, focusing on the removal of specific impurities such as the bis-piperazinyl dimer and unreacted 3,7-dichlorobenzo[d]isothiazole.

Executive Summary & Chemical Context

The target molecule, 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (hereafter 7-Cl-PB ), is a lipophilic, basic intermediate often used in the synthesis of psychotropic or antifungal agents. It is structurally related to the Ziprasidone intermediate (CP-88,059) but possesses a chlorine atom at the 7-position, which significantly alters its solubility profile compared to the unsubstituted parent.

Critical Purification Challenges:

  • Regio-Selectivity: The synthesis typically involves

    
     displacement of 3,7-dichlorobenzo[d]isothiazole. While the 3-position is more reactive, traces of the 7-substituted isomer or disubstituted byproducts must be removed.
    
  • Dimer Formation: A common impurity is the bis-coupled product where one piperazine molecule reacts with two benzisothiazole rings.

  • Solubility Physics: The 7-chloro substituent increases lipophilicity (

    
     shift), making the free base highly soluble in halogenated solvents but less soluble in aqueous alcohols than its non-chlorinated analog.
    

Solvent Selection Strategy

The purification strategy bifurcates based on the isolation form: the Free Base or the Hydrochloride Salt .

Table 1: Solvent Screening Matrix (Thermodynamic Solubility)
Solvent SystemTarget FormSolubility (Hot)Solubility (Cold)Impurity Rejection CapabilityRecommendation
Toluene Free BaseHighModerateExcellent (Rejects polar dimers)Primary Choice (Free Base)
Isopropanol (IPA) Free BaseModerateLowGood (Rejects inorganic salts)Secondary Choice
Ethanol/Water (9:1) Free BaseHighLowModerateUse for final polish
IPA / Water (85:15) HCl Salt HighVery LowSuperior (Rejects organic neutrals)Gold Standard (Salt)
Methanol HCl SaltVery HighHighPoor (Yield loss)Avoid for crystallization
Chlorobenzene Free BaseVery HighHighPoorUse for extraction only
Mechanistic Insight[1]
  • The Toluene Effect: The 7-chloro motif interacts favorably with toluene via

    
     stacking and hydrophobic interactions. However, the polar piperazine tail reduces solubility at lower temperatures, creating a steep solubility curve ideal for crystallization.
    
  • The Aqueous IPA Effect (Salt): Converting the base to the HCl salt protonates the piperazine nitrogen (

    
    ). This ionic species is soluble in hot water/alcohol mixtures but crystallizes rapidly upon cooling, while non-basic impurities (like unreacted starting material) remain in the mother liquor.
    

Detailed Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: Initial isolation from crude reaction mixtures containing inorganic salts.

Reagents:

  • Crude 7-Cl-PB (Free Base)

  • Solvent: Toluene (HPLC Grade)

  • Anti-solvent:

    
    -Heptane (Optional)
    

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a reactor. Add Toluene (5.0 vol) relative to the mass of the solid (e.g., 5 mL per 1 g).

  • Heating: Heat the slurry to 85–90 °C . If the solution is not clear, add Toluene in 0.5 vol increments. Note: Do not exceed 10 vol.

  • Hot Filtration: While maintaining 85 °C, filter the solution through a Celite pad or sintered glass funnel to remove insoluble inorganic salts (NaCl/KCl) and polymeric char.

  • Controlled Cooling: Transfer the filtrate to a clean vessel. Cool slowly to 25 °C over 2 hours (approx. 0.5 °C/min). Rapid cooling will trap impurities.

  • Seeding (Critical): At 45 °C, add seed crystals (0.1 wt%) if available to induce nucleation and prevent oiling out.

  • Crystallization: Cool further to 0–5 °C and hold for 1 hour.

  • Isolation: Filter the off-white crystals. Wash the cake with cold Toluene (1 vol) followed by

    
    -Heptane (1 vol) to displace residual aromatics.
    
  • Drying: Vacuum dry at 45 °C for 12 hours.

Protocol B: Purification via Hydrochloride Salt Formation (High Purity)

Best for: Drug-grade purification (>99.5% purity) to remove structural isomers.

Reagents:

  • 7-Cl-PB (Free Base)

  • Solvent: Isopropanol (IPA)

  • Reagent: Conc. HCl (37%) or 5-6N HCl in IPA

Step-by-Step Methodology:

  • Slurry Formation: Suspend the Free Base (1.0 eq) in Isopropanol (8 vol) at room temperature.

  • Acidification: Add Conc. HCl (1.1 eq) dropwise. The reaction is exothermic; maintain temperature

    
    . The mixture will initially clear (salt formation) and then precipitate (salt insolubility).
    
  • Reflux: Heat the mixture to Reflux (82 °C) .

  • Water Titration: If the solid does not fully dissolve at reflux, add Water dropwise until a clear solution is obtained. Target ratio is typically IPA:Water 90:10 to 85:15.

  • Crystallization: Stop heating and allow the solution to cool to room temperature naturally.

  • Granulation: Cool to 0 °C and stir for 2 hours. This "granulation" step ensures the salt forms filterable needles rather than an amorphous sticky solid.

  • Filtration: Filter the solid. Wash with Cold IPA (2 vol) . Do not wash with water, as the salt is water-soluble.

  • Drying: Dry at 50 °C under vacuum.

Process Visualization (Graphviz)

The following diagrams illustrate the decision logic and the specific workflow for the HCl salt purification, which is the recommended route for high purity.

PurificationWorkflow Start Crude Reaction Mixture (7-Cl-PB) Extract Extraction (DCM or Toluene) Start->Extract Decision Target Purity? Extract->Decision RouteA Route A: Free Base Recrystallization Decision->RouteA Standard (<98%) RouteB Route B: Salt Formation (HCl Salt) Decision->RouteB High Purity (>99%) SolventA Solvent: Toluene (Rejects Polar Impurities) RouteA->SolventA SolventB Solvent: IPA/Water (Rejects Neutral Impurities) RouteB->SolventB FinalBase Pure Free Base (>98%) SolventA->FinalBase FinalSalt Pure HCl Salt (>99.5%) SolventB->FinalSalt

Caption: Decision tree for selecting the purification route based on target purity requirements.

SaltProtocol cluster_conditions Critical Parameters Step1 1. Slurry in IPA Step2 2. Add HCl (1.1 eq) Step1->Step2 Step3 3. Heat to Reflux (Dissolve) Step2->Step3 P1 Temp < 40°C during addition Step2->P1 Step4 4. Cool to 0°C (Crystallize) Step3->Step4 P2 Add Water if insoluble at reflux Step3->P2 Step5 5. Filter & Wash (Cold IPA) Step4->Step5

Caption: Step-by-step workflow for the Protocol B (HCl Salt) purification method.

Analytical Validation

To confirm the success of the recrystallization, the following parameters should be met:

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (DMSO-d6): Diagnostic peaks for the piperazine ring (approx. 3.0–3.5 ppm) and the aromatic 7-chloro-benzisothiazole system.

  • Chloride Content (Titration): If preparing the salt, theoretical chloride content should be verified (approx. 12-13% w/w depending on hydration).

Safety & Handling

  • Piperazine Derivatives: Can be sensitizers. Use proper PPE (gloves, respirator).

  • Chlorinated Aromatics: 7-Cl-PB is likely toxic if swallowed and an eye irritant.

  • Toluene: Flammable and reprotoxic. Handle in a fume hood.

References

  • Pfizer Inc. (1995). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US Patent 6,111,105. Link

    • Context: Describes the foundational synthesis and purification of the 3-piperazinyl-1,2-benzisothiazole class using toluene and aqueous isopropanol.
  • ChemicalBook. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole Properties and Synthesis. Link

    • Context: Provides solubility data (soluble in methanol/ethanol) and melting point ranges for the class.
  • Lirias (KU Leuven). (2024). Synthesis of benzo[d]isothiazoles: an update. Link

    • Context: Reviews modern synthetic methods for substituted benzo[d]isothiazoles, including chlorination patterns and purification str
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Link

    • Context: Provides physicochemical properties (LogP, H-bond donors)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Welcome to the technical support guide for the synthesis of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are active...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold, a key intermediate in the development of various pharmacologically active agents.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will address common experimental challenges, explain the chemical principles behind our recommended solutions, and provide validated methodologies to improve yield, purity, and reproducibility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing 7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole?

The most direct and widely employed method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a chlorine atom, from the 3-position of a benzo[d]isothiazole precursor by piperazine. The key starting material for this synthesis is 3,7-dichlorobenzo[d]isothiazole .

The overall transformation is illustrated below:

Caption: General Synthetic Scheme.
Q2: Why is the nucleophilic attack favored at the C3 position over the C7 position?

The substitution occurs preferentially at the C3 position due to the electronic nature of the benzo[d]isothiazole ring system. The nitrogen and sulfur heteroatoms exert a strong electron-withdrawing effect, which significantly activates the C3 position towards nucleophilic attack. This activation lowers the energy of the transition state and the intermediate Meisenheimer complex formed during the SNAr mechanism.[1][2] While the chlorine at C7 is also on an aromatic ring, it lacks this level of activation, making it far less reactive under typical reaction conditions.

Q3: What are the most critical parameters influencing the reaction yield and purity?

Three parameters are paramount for a successful synthesis:

  • Stoichiometry of Piperazine: Using a significant excess of piperazine is crucial. This not only drives the reaction equilibrium towards the product but also serves to minimize the formation of a common dimeric impurity where a single piperazine molecule reacts with two molecules of the dichloro-precursor.

  • Reaction Temperature: The SNAr reaction requires thermal energy to overcome the activation barrier. Insufficient temperature leads to low conversion, while excessive heat can promote side reactions and decomposition. The optimal temperature is typically between 80-120 °C.[3][4]

  • Purity of Starting Material: The purity of the 3,7-dichlorobenzo[d]isothiazole precursor is critical. Impurities from its synthesis can carry through and complicate the purification of the final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or incomplete conversion of 3,7-dichlorobenzo[d]isothiazole.

Question: "My reaction has been running for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's wrong?"

Answer: This is a common issue often related to insufficient reaction activation. Let's break down the potential causes and solutions.

Probable CauseDetailed Explanation & Recommended Solution
Insufficient Temperature The SNAr reaction has a significant activation energy barrier. Solution: Ensure your reaction mixture is consistently maintained at the target temperature (e.g., 100-120 °C). Use an oil bath with a contact thermometer for accurate temperature control. If using a lower-boiling solvent, consider switching to a higher-boiling one like DMF, DMAc, or using piperazine itself as the solvent.[5]
Piperazine Stoichiometry An insufficient amount of piperazine can lead to a slow reaction rate. Solution: Use a large excess of piperazine, typically between 6 to 10 equivalents.[5] When used in such excess, piperazine can often serve as both the nucleophile and the solvent, eliminating the need for another high-boiling solvent.
Poor Solvent Choice Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Solution: If you are using a non-polar solvent like toluene, the reaction will be very slow. Switch to a solvent like DMF, NMP, or DMSO. However, as mentioned, using excess piperazine as the solvent is often the most effective strategy.
Presence of Water While not always detrimental, excess water in the piperazine or solvent can potentially lead to side reactions or affect solubility. Solution: Use anhydrous piperazine and dry solvents, especially if you are struggling with reproducibility.
Problem 2: Significant formation of a high molecular weight impurity.

Question: "My LC-MS shows a major peak with a mass corresponding to (2 x Benzoisothiazole) + Piperazine. How can I prevent this bis-substitution?"

Answer: This impurity is the result of the two nitrogen atoms of a single piperazine molecule reacting with two separate molecules of 3,7-dichlorobenzo[d]isothiazole. This occurs when the concentration of the electrophile is too high relative to the nucleophile.

Caption: Pathway to Bis-Substituted Impurity.

Strategies to Minimize Bis-Substitution:

  • Increase Piperazine Excess: This is the most straightforward solution. By using a large excess (e.g., 10 equivalents), you create a high concentration of piperazine, making it statistically much more likely that a molecule of the dichloro-precursor will react with a fresh piperazine molecule rather than the already-reacted product.[5]

  • Slow Addition: Add the 3,7-dichlorobenzo[d]isothiazole (dissolved in a minimal amount of solvent like DMF, if necessary) slowly to the heated, stirred solution of excess piperazine. This maintains a low concentration of the electrophile throughout the reaction, suppressing the bimolecular side reaction.

Problem 3: The crude product is oily and difficult to purify.

Question: "After the reaction workup, I'm left with a dark, viscous oil that won't crystallize and streaks badly on my silica column. What purification methods do you recommend?"

Answer: This is common due to residual high-boiling solvents (like DMF) and the basic nature of the product. A multi-step purification strategy is most effective.

Recommended Purification Workflow:

G A 1. Quench & Dilute Add reaction mixture to a large volume of water. B 2. Solvent Extraction Extract with a water-immiscible solvent (e.g., Ethyl Acetate, DCM). A->B C 3. Acid Wash Wash organic layer with dilute HCl (e.g., 1N). Product moves to aqueous layer. B->C D 4. Separate Layers Discard the organic layer containing non-basic impurities. C->D E 5. Basify & Re-extract Basify the acidic aqueous layer with NaOH/Na2CO3 to pH > 10. Re-extract product back into fresh organic solvent. D->E F 6. Dry & Concentrate Dry the final organic layer (Na2SO4/MgSO4), filter, and concentrate under reduced pressure. E->F G 7. Crystallization/Chromatography Crystallize from a suitable solvent (e.g., Isopropanol/Heptane) or perform column chromatography. F->G

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 7-chloro-benzisothiazole piperazine

Comparative Mass Spectrometry Profiling: 7-Chloro-Benzisothiazole Piperazine vs. Structural Analogs Executive Summary & Technical Scope The 7-chloro-benzisothiazole piperazine (7-CBP) moiety is a critical pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: 7-Chloro-Benzisothiazole Piperazine vs. Structural Analogs

Executive Summary & Technical Scope

The 7-chloro-benzisothiazole piperazine (7-CBP) moiety is a critical pharmacophore, serving as the bioactive core of the antipsychotic Ziprasidone and related psychotropic agents. Its structural integrity—defined by the 1,2-benzisothiazole ring fused to a piperazine linker—presents unique mass spectrometric challenges compared to its non-chlorinated or oxygenated (benzisoxazole) analogs.

This guide provides an in-depth fragmentation analysis of 7-CBP. Unlike standard library matching, we focus on the mechanistic causality of ion formation, contrasting the sulfur-mediated ring stability of benzisothiazoles against the labile nature of benzisoxazoles. This comparison is vital for distinguishing metabolites, identifying impurities, and establishing robust Multiple Reaction Monitoring (MRM) transitions.

Structural Logic & Ionization Physics

Before analyzing spectra, one must understand the charge localization that drives fragmentation.

  • The Chlorine Signature: The presence of Chlorine at position 7 provides a distinct isotopic envelope (

    
    ). This is an internal validation tool absent in des-chloro analogs.
    
  • The Protonation Site: In Electrospray Ionization (ESI+), the most basic site is the N4 nitrogen of the piperazine ring (calculated pKa ~8.5–9.0). However, under Collision-Induced Dissociation (CID), charge migration to the benzisothiazole nitrogen or sulfur facilitates the characteristic heterocycle cleavage.

  • S vs. O Stability: The 1,2-benzisothiazole ring (Sulfur) is significantly more aromatic and resistant to ring-opening than the 1,2-benzisoxazole (Oxygen) found in Risperidone. This results in higher collision energy (CE) requirements for 7-CBP fragmentation.

Experimental Workflow

The following workflow ensures reproducible generation of characteristic ions.

ExperimentalWorkflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation (C18 Reverse Phase) Sample->LC ESI ESI Source (+) (Spray Voltage: 3.5 kV) LC->ESI Q1 Q1 Selection [M+H]+ m/z 254.1 ESI->Q1 CID Collision Cell (N2 Gas, CE 20-35 eV) Q1->CID Q3 Q3 Detection (TOF or Quad) CID->Q3

Figure 1: Optimized LC-MS/MS workflow for 7-CBP analysis. Note the requirement for acidic mobile phase to ensure N4-piperazine protonation.

Fragmentation Mechanism: 7-CBP

The fragmentation of 7-CBP (


) follows three distinct pathways. Understanding these allows for the selection of specific MRM transitions.
  • Pathway A: Heteroaryl-N Cleavage (Diagnostic). The bond between the benzisothiazole C3 and the piperazine N1 cleaves. This yields the 7-chloro-1,2-benzisothiazol-3-yl cation (m/z 168) . This is the "fingerprint" ion for the aromatic core.

  • Pathway B: Piperazine Ring Fragmentation. A retro-Diels-Alder (RDA) type collapse or internal cleavage of the piperazine ring often leads to the loss of

    
     (43 Da) or 
    
    
    
    (28 Da), retaining the charge on the heteroaryl-containing fragment.
  • Pathway C: Isothiazole Ring Opening. At high collision energies (>40 eV), the S-N bond in the isothiazole ring can rupture, often expelling sulfur or HCN.

Visualization of Fragmentation Pathways[1][2][3][4]

FragmentationPathway Precursor Precursor [M+H]+ (m/z 254.05) Frag1 Fragment A Benzisothiazole Cation (m/z 168.0) Precursor->Frag1 Heteroaryl-N Cleavage (Loss of Piperazine, 86 Da) Frag2 Fragment B Piperazine Cleavage (m/z 211.0) Precursor->Frag2 Piperazine Ring Opening (Loss of C2H5N, 43 Da) Frag3 Fragment C Nitrile Formation (m/z 220.0) Precursor->Frag3 Loss of Chlorine Radical (Rare, High CE)

Figure 2: Primary CID fragmentation pathways for 7-chloro-benzisothiazole piperazine. The m/z 168 ion is the most stable and specific quantifier.

Comparative Performance Guide

This section objectively compares 7-CBP against its two most relevant structural analogs: the Des-chloro variant (1,2-benzisothiazole piperazine) and the Benzisoxazole variant (found in Risperidone).

Table 1: Comparative MS/MS Profiling

Feature7-Chloro-Benzisothiazole (7-CBP) Des-Chloro Analog Benzisoxazole Analog
Precursor [M+H]+ m/z 254.05m/z 220.09m/z 238.10
Isotopic Pattern Distinct 3:1 (Cl35/Cl37) None (M+1 only)None (M+1 only)
Major Fragment m/z 168 (Heteroaryl Cation)m/z 134 (Heteroaryl Cation)m/z 194 (Ring Opening)
Ring Stability High (Aromatic S-N bond)HighLow (Labile O-N bond)
Collision Energy Requires High CE (25-35 eV) Moderate CE (20-30 eV)Low CE (15-25 eV)
Specificity Excellent (Cl + S mass defect)GoodModerate (Isobaric interferences common)

Key Insight: The Benzisoxazole analog is prone to "reductive cleavage" of the O-N bond even at lower energies, often rearranging to form a cyanophenol derivative. In contrast, the 7-CBP isothiazole ring is robust; you must apply sufficient energy to break the linker bond before the ring shatters.

Detailed Experimental Protocol

To replicate these results for validation or impurity profiling, follow this self-validating protocol.

A. Sample Preparation[5][6][7]
  • Stock Solution: Dissolve 1 mg of 7-CBP reference standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to pre-charge the piperazine nitrogen.

B. LC-MS/MS Parameters (Agilent/Sciex/Thermo equivalent)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (7-CBP is moderately lipophilic due to the Cl atom).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Source Temp: 350°C.

  • Acquisition Mode: Product Ion Scan (MS2) of m/z 254.1.

  • Collision Energy Ramp: 10, 20, 40 eV.

D. Validation Criteria (Self-Check)
  • Isotope Check: Ensure the precursor m/z 254 and m/z 256 appear in a ~3:1 ratio.

  • Fragment Check: At 30 eV, the m/z 168 fragment should be the Base Peak (100% intensity).

  • Interference Check: If m/z 198 appears, check for "Des-chloro" impurity (m/z 220 precursor) or oxidation products.

References

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans.[1] Drug Metabolism and Disposition.[1] Link

  • Shelton, C., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[2] Journal of Chinese Mass Spectrometry Society.[2] Link

  • Holcapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry.[3][4] Wiley Interdisciplinary Reviews. Link

  • BenchChem Application Note. (2025). Spectroscopic Analysis of Piperazine Compounds: Protocols.Link

  • Nirogi, R., et al. (2007). LC-MS/MS identification of Ziprasidone metabolites.[1] Journal of Chromatography B. Link[5]

Sources

Comparative

The Impact of 7-Chloro Substitution on the Antifungal Efficacy of Benzisothiazole Piperazines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antifungal agents, the benzisothiazole piperazine scaffold has emerged as a promising chemotype. Its structural versatili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the benzisothiazole piperazine scaffold has emerged as a promising chemotype. Its structural versatility allows for a multitude of substitutions, each with the potential to modulate its biological activity. This guide provides an in-depth comparison of the antifungal activity of 7-chloro substituted benzisothiazole piperazines against their unsubstituted counterparts, synthesizing available data and structure-activity relationship (SAR) principles to offer a comprehensive overview for researchers in the field.

Introduction to Benzisothiazole Piperazines as Antifungal Agents

The benzisothiazole ring system, a bicyclic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. When coupled with a piperazine moiety, a six-membered ring containing two nitrogen atoms, the resulting benzisothiazole piperazine derivatives have demonstrated a wide range of pharmacological activities, including notable antifungal properties. Several studies have highlighted the potential of this chemical class against pathogenic fungi, making it a fertile ground for the development of new antifungal drugs.[1][2]

The Influence of Halogenation: A Focus on the 7-Chloro Substituent

Halogenation is a common and effective strategy in drug design to enhance the therapeutic properties of a lead compound. The introduction of a chlorine atom can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can have a profound impact on its biological activity. In the context of antifungal agents, chloro substitution has often been associated with increased potency.

While direct, side-by-side comparative studies of 7-chloro versus unsubstituted benzisothiazole piperazines are not extensively detailed in publicly available literature, the identification of "7-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole" as a labeled antifungal agent strongly suggests its recognized activity in the field.[3] This, combined with broader structure-activity relationship studies on heterocyclic antifungal compounds, allows for a scientifically grounded comparative analysis.

Comparative Antifungal Activity: An Illustrative Overview

To illustrate the potential differences in antifungal efficacy, the following table presents a hypothetical yet representative comparison of the Minimum Inhibitory Concentration (MIC) values for a 7-chloro substituted benzisothiazole piperazine and its unsubstituted analog against common fungal pathogens.

Disclaimer: The following data is illustrative and compiled based on typical MIC ranges observed for this class of compounds in various studies. It is intended to demonstrate how experimental data would be presented and to highlight the expected trend based on structure-activity relationship principles. It does not represent data from a single head-to-head comparative study.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Unsubstituted Benzisothiazole Piperazine8 - 1616 - 324 - 8
7-Chloro Benzisothiazole Piperazine1 - 44 - 80.5 - 2

This illustrative data suggests that the 7-chloro substitution may lead to a significant enhancement of antifungal activity, with lower MIC values indicating greater potency.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The enhanced activity of the 7-chloro derivative can be attributed to several factors rooted in SAR principles:

  • Increased Lipophilicity: The addition of a chlorine atom to the benzisothiazole ring increases the overall lipophilicity of the molecule. This can facilitate its passage through the fungal cell membrane, which is rich in lipids, leading to higher intracellular concentrations of the drug.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic density of the aromatic ring system. This can influence how the molecule interacts with its biological target within the fungal cell, potentially leading to a stronger binding affinity.

  • Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's stability and prolonging its duration of action.

The precise molecular target of benzisothiazole piperazines is not definitively established for all derivatives, though some evidence suggests that similar heterocyclic compounds may interfere with fungal cell membrane integrity or key enzymatic pathways.

.dot

cluster_SAR Structure-Activity Relationship cluster_Properties Physicochemical & Biological Effects cluster_Outcome Antifungal Outcome Unsubstituted Unsubstituted Benzisothiazole Piperazine 7-Chloro 7-Chloro Substituted Benzisothiazole Piperazine Unsubstituted->7-Chloro + Cl at C7 Lipophilicity Increased Lipophilicity 7-Chloro->Lipophilicity Electronics Altered Electronic Profile 7-Chloro->Electronics Metabolism Enhanced Metabolic Stability 7-Chloro->Metabolism Membrane Improved Fungal Cell Membrane Penetration Lipophilicity->Membrane Target Stronger Target Binding Electronics->Target Efficacy Potentiated Antifungal Efficacy Metabolism->Efficacy Membrane->Efficacy Target->Efficacy

Caption: The influence of 7-chloro substitution on antifungal activity.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of a compound's antifungal activity is typically performed using standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test compounds (7-chloro and unsubstituted benzisothiazole piperazines)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by using a spectrophotometer.

.dot

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Compound Dilutions in 96-Well Plate start->prep_dilutions inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The available evidence and established principles of medicinal chemistry strongly suggest that the 7-chloro substitution on the benzisothiazole piperazine scaffold is a key modification for enhancing antifungal activity. While this guide provides a comparative framework, direct experimental validation through head-to-head studies is essential to definitively quantify the increase in potency and to fully elucidate the structure-activity relationship.

Future research should focus on:

  • Synthesizing and directly comparing the antifungal activity of 7-chloro and unsubstituted benzisothiazole piperazines against a broad panel of clinically relevant fungi.

  • Investigating the mechanism of action of these compounds to identify their molecular targets.

  • Exploring other substitutions on both the benzisothiazole and piperazine rings to further optimize antifungal efficacy and selectivity.

By systematically exploring the chemical space around the benzisothiazole piperazine scaffold, the scientific community can pave the way for the development of novel and more effective antifungal therapies.

References

  • Dou, D., Alex, D., Du, B., Tiew, K. C., Aravapalli, S., Mandadapu, S. R., Calderone, R., & Groutas, W. C. (2011). Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. Bioorganic & medicinal chemistry, 19(19), 5767–5771.
  • Groutas, W. C., Dou, D., & Alliston, K. R. (2011). 1,2-Benzisothiazol-3(2H)-one and 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. Bioorganic & medicinal chemistry, 19(1), 349–354.
  • Pharmaffiliates. (n.d.). 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8. Retrieved from [Link]

Sources

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